molecular formula C24H27N3O5S B6018386 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE

3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE

Cat. No.: B6018386
M. Wt: 469.6 g/mol
InChI Key: JWQDNDRRSKVCMN-UHFFFAOYSA-N
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Description

3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is a complex organic compound that features a unique combination of adamantane, sulfamoyl, and nitrophenyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, while the sulfamoyl and nitrophenyl groups contribute to the compound’s reactivity and potential biological activity.

Properties

IUPAC Name

3-(1-adamantylmethylsulfamoyl)-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c28-23(26-20-4-2-5-21(11-20)27(29)30)19-3-1-6-22(10-19)33(31,32)25-15-24-12-16-7-17(13-24)9-18(8-16)14-24/h1-6,10-11,16-18,25H,7-9,12-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQDNDRRSKVCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of adamantane with chlorosulfonyl benzoic acid under microwave irradiation conditions. This reaction is optimized to achieve high yields and reduced reaction times . The adamantane acts as an alkylating agent, while the chlorosulfonyl benzoic acid provides the sulfamoyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up to improve efficiency and yield. Additionally, continuous flow reactors may be employed to ensure consistent reaction conditions and product quality.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups onto the adamantane moiety.

Scientific Research Applications

3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral or antibacterial agent due to the presence of the adamantane moiety.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of viral infections.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may interact with viral proteins, inhibiting their function and preventing viral replication. The sulfamoyl and nitrophenyl groups may contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Uniqueness: 3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-(3-NITROPHENYL)BENZAMIDE is unique due to the combination of the adamantane, sulfamoyl, and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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